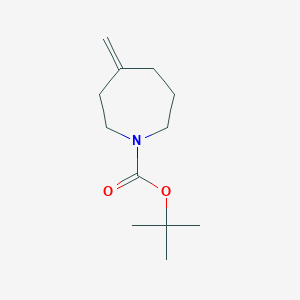

tert-Butyl 4-methyleneazepane-1-carboxylate

Description

tert-Butyl 4-methyleneazepane-1-carboxylate is a bicyclic organic compound featuring a seven-membered azepane ring with a methylene substituent at the 4-position and a tert-butyl ester group at the 1-position. The tert-butyl group enhances steric protection of the carboxylate moiety, improving stability and solubility in organic solvents, while the methylene group introduces conformational rigidity and reactivity for further functionalization .

Properties

IUPAC Name |

tert-butyl 4-methylideneazepane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO2/c1-10-6-5-8-13(9-7-10)11(14)15-12(2,3)4/h1,5-9H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRDFZBLWSYXJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=C)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677478 | |

| Record name | tert-Butyl 4-methylideneazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790705-08-7 | |

| Record name | tert-Butyl 4-methylideneazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of tert-Butyl 4-methyleneazepane-1-carboxylate typically begins with commercially available starting materials such as 4-methyleneazepane and tert-butyl chloroformate.

Reaction Conditions: The reaction involves the nucleophilic substitution of the chloroformate group by the nitrogen atom of the azepane ring. This is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Purification: The crude product is purified by column chromatography or recrystallization to obtain the pure this compound.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Bulk Reactors: Using bulk reactors to mix and react the starting materials under controlled conditions.

Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and product yield.

Purification: Utilizing industrial-scale purification techniques such as distillation and crystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-methyleneazepane-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Various nucleophiles such as amines, alcohols, and thiols.

Major Products:

Oxidation Products: Carboxylic acids, ketones.

Reduction Products: Alcohols, amines.

Substitution Products: Compounds with different functional groups replacing the tert-butyl group.

Scientific Research Applications

Chemistry: tert-Butyl 4-methyleneazepane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound is used to study the interactions of azepane derivatives with biological targets. It serves as a model compound to understand the behavior of similar structures in biological systems.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its stability and reactivity profile make it a suitable candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-Butyl 4-methyleneazepane-1-carboxylate involves its interaction with molecular targets through its azepane ring and tert-butyl group. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares tert-Butyl 4-methyleneazepane-1-carboxylate with structurally related compounds from the evidence:

Key Observations:

- Functional Group Reactivity : The methylene group in the target compound offers sites for electrophilic addition or cycloaddition, whereas the hydroxy and oxo groups in the azepane analog () enable hydrogen bonding and participation in redox reactions .

- Solubility and Lipophilicity: The absence of polar groups (e.g., -OH or -NH2) in the target compound suggests higher lipophilicity compared to its hydroxy/oxo and aminomethyl analogs, influencing its application in hydrophobic environments .

Comparison of Challenges :

- The methylene group in the target compound may require stringent anhydrous conditions to prevent hydration, whereas the hydroxy-oxo analog demands careful oxidation control to avoid over-oxidation .

Biological Activity

tert-Butyl 4-methyleneazepane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological effects, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a tert-butyl group, a methylene bridge, and an azepane ring, which contributes to its unique reactivity and biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anticancer, and neuropharmacological effects. The specific biological activities of this compound have not been extensively documented; however, related compounds provide insights into its potential effects.

Antimicrobial Activity

Studies on related piperazine derivatives suggest that modifications in the azepane structure can enhance antimicrobial properties. For instance, the introduction of different substituents has been shown to improve activity against various bacterial strains.

| Compound | Activity | Reference |

|---|---|---|

| Piperazine Derivative A | Effective against E. coli | |

| Piperazine Derivative B | Effective against S. aureus |

Neuropharmacological Effects

Recent studies on piperazine derivatives indicate potential anxiolytic and antidepressant-like effects. For example, similar compounds have demonstrated interactions with serotonin receptors, suggesting that this compound may also influence serotonergic pathways.

Case Studies

- Study on Antidepressant-Like Activity : A piperazine derivative similar to this compound was tested in animal models for antidepressant effects. The results indicated significant reductions in immobility time in forced swim tests (FST), suggesting potential antidepressant activity mediated through serotonergic mechanisms .

- Antimicrobial Screening : A series of azepane derivatives were screened for antimicrobial activity against clinical isolates. The results highlighted that modifications in the azepane ring could enhance activity against resistant strains, indicating a promising avenue for drug development .

The exact mechanisms by which this compound exerts its biological effects remain to be fully elucidated. However, based on related compounds:

- Serotonergic Modulation : Evidence suggests that similar compounds modulate serotonin receptors, which could explain their anxiolytic and antidepressant-like effects.

- Membrane Interaction : Some studies indicate that the hydrophobic nature of the tert-butyl group may facilitate interaction with lipid membranes, potentially disrupting microbial cell integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.